11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of dibenzodiazepine and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of 8-chloro-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic.
Olanzapine: A thienobenzodiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used to treat bipolar disorder and schizophrenia.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders .
Properties
CAS No. |
32038-67-8 |
---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
InChI Key |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.